molecular formula C12H16ClF2N B1433490 [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride CAS No. 1798713-22-0

[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride

Cat. No.: B1433490
CAS No.: 1798713-22-0
M. Wt: 247.71 g/mol
InChI Key: XOYVOZHETVGJDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride typically involves the reaction of 2,3-difluorobenzyl chloride with cyclopentylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of [1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2,4-Difluorophenyl)cyclopentyl]methanamine hydrochloride
  • [1-(2,3-Dichlorophenyl)cyclopentyl]methanamine hydrochloride
  • [1-(2,3-Difluorophenyl)cyclohexyl]methanamine hydrochloride

Uniqueness

[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride is unique due to the presence of the difluorophenyl group, which imparts specific chemical and biological properties. This makes it particularly useful in applications where fluorine atoms play a crucial role in modulating activity and stability .

Properties

IUPAC Name

[1-(2,3-difluorophenyl)cyclopentyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N.ClH/c13-10-5-3-4-9(11(10)14)12(8-15)6-1-2-7-12;/h3-5H,1-2,6-8,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOYVOZHETVGJDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN)C2=C(C(=CC=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride
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[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride
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[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride
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[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride
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[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride
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[1-(2,3-Difluorophenyl)cyclopentyl]methanamine hydrochloride

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